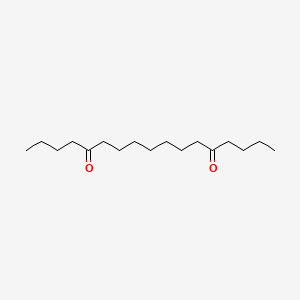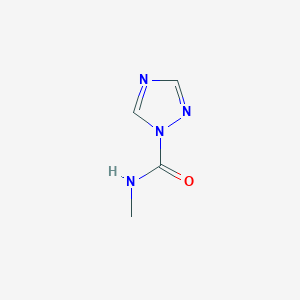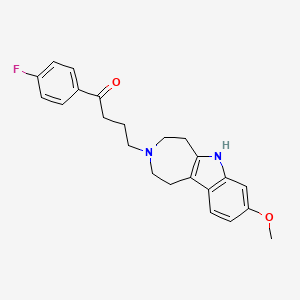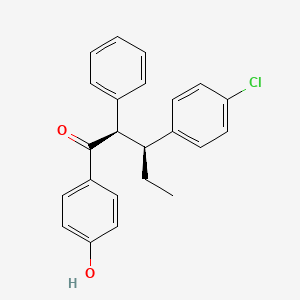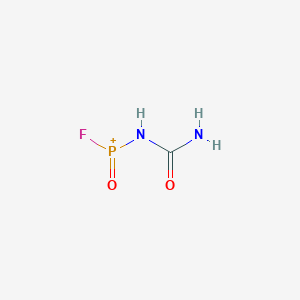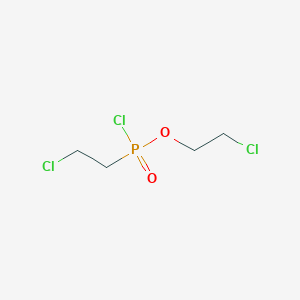![molecular formula C15H9N3O3 B14693332 Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide CAS No. 25629-73-6](/img/structure/B14693332.png)
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide is a heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide typically involves multicomponent reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures . This initial condensation forms benzo[a]phenazin-5-ol, which can further react with aldehydes and malononitrile in the presence of nano-CuO to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenazine core, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which exhibit enhanced biological activities and improved pharmacological properties .
Aplicaciones Científicas De Investigación
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Mecanismo De Acción
The mechanism of action of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound with a simpler structure and similar biological activities.
Benzo[a]phenazin-5-ol: A closely related compound with slight structural differences.
Pyranophenazines: Compounds with an additional pyran ring, exhibiting unique biological properties.
Uniqueness
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide stands out due to its enhanced stability and diverse biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
25629-73-6 |
|---|---|
Fórmula molecular |
C15H9N3O3 |
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
7,12-dioxidopyrido[3,2-a]phenazine-7,12-diium-5-ol |
InChI |
InChI=1S/C15H9N3O3/c19-13-8-12-15(9-4-3-7-16-14(9)13)18(21)11-6-2-1-5-10(11)17(12)20/h1-8,19H |
Clave InChI |
PWSXTZOMNBDGJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)[N+](=C3C=C(C4=C(C3=[N+]2[O-])C=CC=N4)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



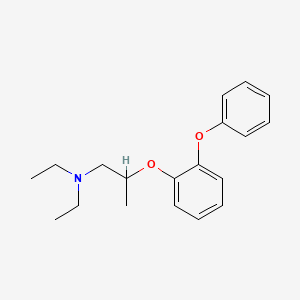
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
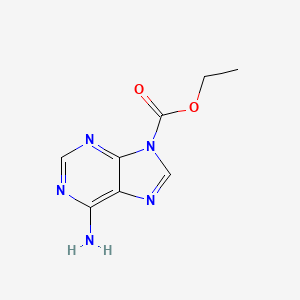
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
